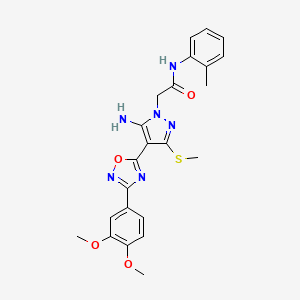
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
A novel series of compounds including pyrazolopyrimidines have been synthesized and evaluated for their cytotoxic and anti-5-lipoxygenase activities. These compounds have shown significant potential in cancer treatment and inflammation reduction due to their structure-activity relationships. The synthesis process involves condensation reactions and treatment with various reagents to obtain the desired products. The biological activities of these compounds were determined through screening against cancer cell lines and 5-lipoxygenase enzyme inhibition assays, demonstrating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antituberculosis Activity
Another significant application is in the development of antituberculosis agents. Compounds related to pyrimidine derivatives have been synthesized and tested against various tuberculosis strains, including multi- and extensive drug-resistant strains. These studies have shown that some derivatives exhibit potent activity against tuberculosis, highlighting their potential as new therapeutic options for treating this infectious disease. The selective potency and encouraging pharmacokinetics of these compounds further support their development as antituberculosis drugs (Moraski et al., 2011).
Antimicrobial and Antitubercular Activities
The synthesis of novel pyrimidine-azitidinone analogues and their evaluation for antimicrobial and antitubercular activities have also been explored. These compounds have been tested against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, showing promising results. The process involves the condensation of aromatic amines with N-phenylacetamide, followed by various reactions to obtain the final azetidinone analogues. The antimicrobial and antitubercular activities of these analogues suggest their potential as templates for designing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Antioxidant Activities
Moreover, the synthesis and evaluation of antioxidant activities of new compounds incorporating the pyrazole and pyrimidine moieties have been investigated. These studies have focused on the development of compounds with potential neuroprotective and anti-inflammatory properties. The antioxidant activities were assessed through various assays, indicating that some of these novel compounds exhibit significant antioxidant properties. This research highlights the importance of pyrazole and pyrimidine derivatives in developing new therapeutic agents with antioxidant activities (Mohamed & El-Sayed, 2019).
特性
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-pyridin-2-ylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-12-7-13(2)25(23-12)17-8-16(20-11-21-17)24-9-14(10-24)18(26)22-15-5-3-4-6-19-15/h3-8,11,14H,9-10H2,1-2H3,(H,19,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOFQSMMYVNESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2420479.png)
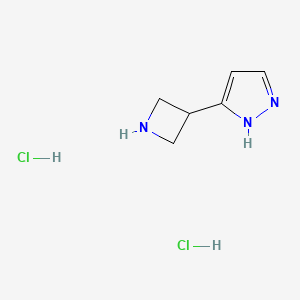
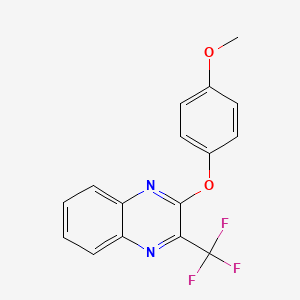

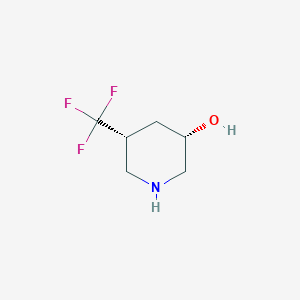

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2420488.png)

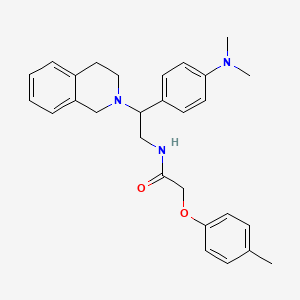

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2420493.png)
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate, sulfuric acid](/img/structure/B2420495.png)
